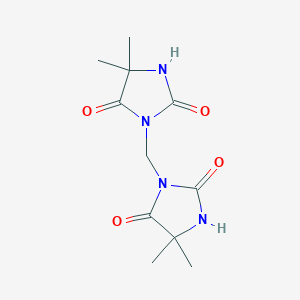
3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione)' is a chemical compound that is also known as Methylenedimethylurea or MDU. It is a cyclic urea derivative that has been widely used in scientific research due to its unique properties. This compound has been used in various fields of research such as biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) is not well understood. However, it is believed that this compound acts as a crosslinking agent by forming covalent bonds between the polymer chains. This results in the formation of a three-dimensional network that increases the strength and durability of the polymer.
Efectos Bioquímicos Y Fisiológicos
3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be harmful to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) in lab experiments include its unique properties, low toxicity, and ease of synthesis. However, the limitations include its limited solubility in water and its tendency to decompose at high temperatures.
Direcciones Futuras
There are several future directions for research on 3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione). One area of research could be the development of new synthesis methods that improve the yield and purity of the compound. Another area of research could be the investigation of the mechanism of action of this compound in order to better understand its properties and potential applications. Additionally, research could be conducted to explore the potential use of this compound in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion
In conclusion, 3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) is a unique compound that has been widely used in scientific research. Its properties and potential applications make it a valuable tool for researchers in various fields. While there is still much to be learned about this compound, its low toxicity and ease of synthesis make it a promising candidate for future research.
Métodos De Síntesis
The synthesis of 3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) involves the reaction of N,N-dimethylurea with formaldehyde in the presence of a catalyst. The reaction results in the formation of a cyclic urea derivative with a methylene bridge between the two imidazolidine rings. This compound can also be synthesized by reacting N,N-dimethylurea with paraformaldehyde in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) has been widely used in scientific research due to its unique properties. It has been used as a crosslinking agent for polymers, and as a curing agent for epoxy resins. This compound has also been used as a reagent in the synthesis of various organic compounds. In addition, it has been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
3040-97-9 |
|---|---|
Nombre del producto |
3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) |
Fórmula molecular |
C11H16N4O4 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H16N4O4/c1-10(2)6(16)14(8(18)12-10)5-15-7(17)11(3,4)13-9(15)19/h5H2,1-4H3,(H,12,18)(H,13,19) |
Clave InChI |
OJJXFRXEHGWPFW-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=O)N1)CN2C(=O)C(NC2=O)(C)C)C |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)CN2C(=O)C(NC2=O)(C)C)C |
Otros números CAS |
3040-97-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
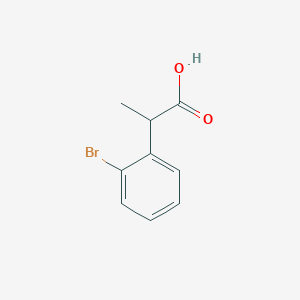
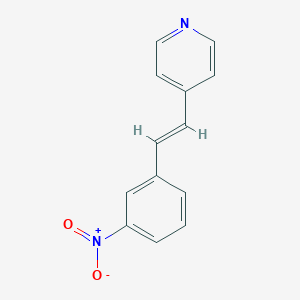
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
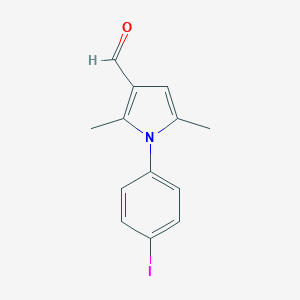
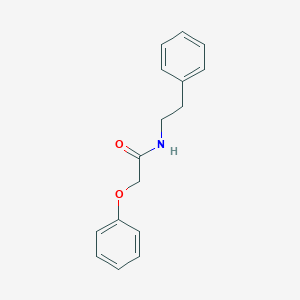
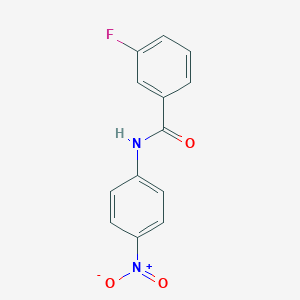
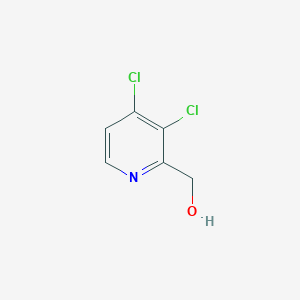
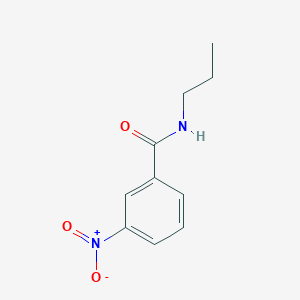
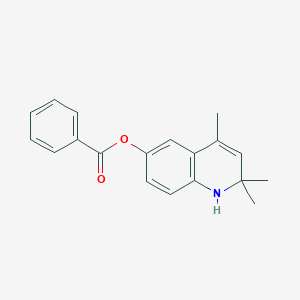
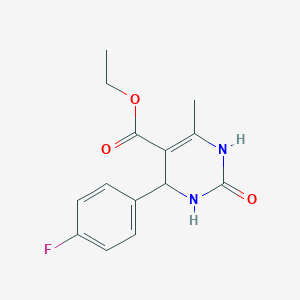
![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)
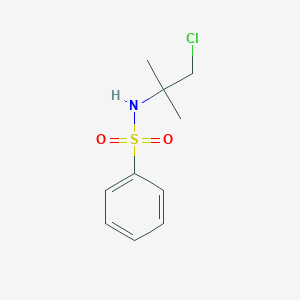
![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)